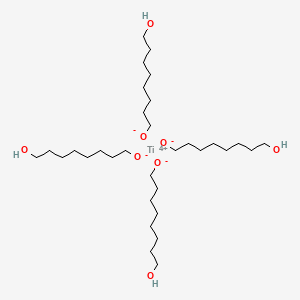
8-hydroxyoctan-1-olate;titanium(4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxyoctan-1-olate;titanium(4+) is a coordination compound where the titanium ion is coordinated with 8-hydroxyoctan-1-olate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxyoctan-1-olate;titanium(4+) typically involves the reaction of titanium(IV) chloride with 8-hydroxyoctan-1-ol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent the oxidation of titanium. The general reaction can be represented as follows:
TiCl4+4C8H17OH→Ti(C8H17O)4+4HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to ensure the purity and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
8-Hydroxyoctan-1-olate;titanium(4+) can undergo various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using different alcohols or other ligands.
Major Products Formed
Oxidation: Higher oxidation state titanium compounds.
Reduction: Lower oxidation state titanium compounds.
Substitution: New titanium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
8-Hydroxyoctan-1-olate;titanium(4+) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 8-hydroxyoctan-1-olate;titanium(4+) involves the coordination of the titanium ion with the hydroxyl groups of the ligands. This coordination can influence the reactivity of the titanium center, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Titanium(IV) isopropoxide
- Titanium(IV) butoxide
- Titanium(IV) ethoxide
Uniqueness
8-Hydroxyoctan-1-olate;titanium(4+) is unique due to the specific coordination environment provided by the 8-hydroxyoctan-1-olate ligands. This unique coordination can result in different reactivity and properties compared to other titanium alkoxides.
Eigenschaften
CAS-Nummer |
37066-82-3 |
|---|---|
Molekularformel |
C32H68O8Ti |
Molekulargewicht |
628.7 g/mol |
IUPAC-Name |
8-hydroxyoctan-1-olate;titanium(4+) |
InChI |
InChI=1S/4C8H17O2.Ti/c4*9-7-5-3-1-2-4-6-8-10;/h4*9H,1-8H2;/q4*-1;+4 |
InChI-Schlüssel |
YTYAEESFCAKPGG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCC[O-])CCCO.C(CCCC[O-])CCCO.C(CCCC[O-])CCCO.C(CCCC[O-])CCCO.[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


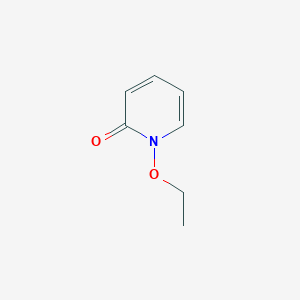
![2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline](/img/structure/B14660091.png)
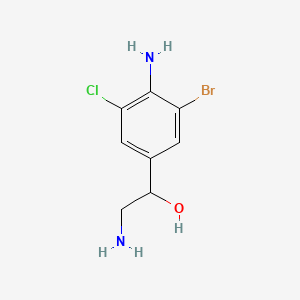
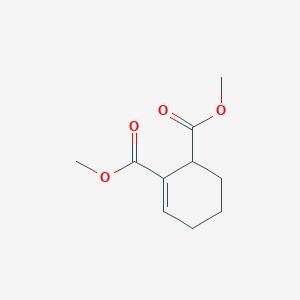
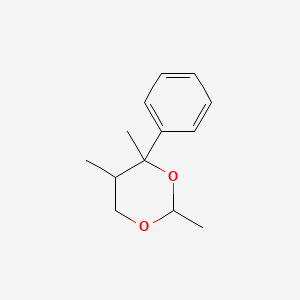
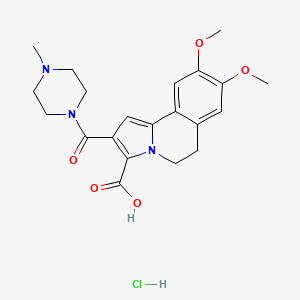
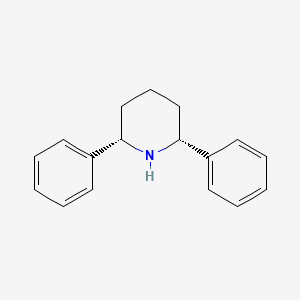
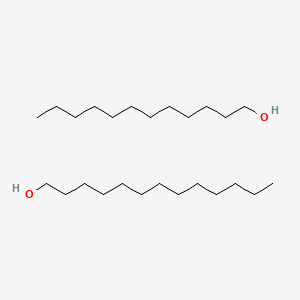
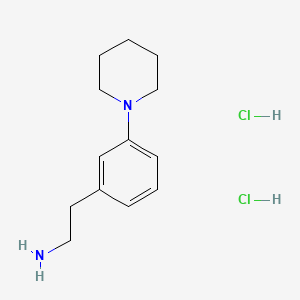
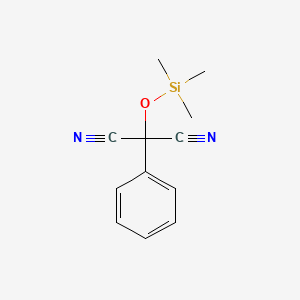
![13-thia-3,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),3,7,9,11,14,16-octaene](/img/structure/B14660143.png)
![Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate](/img/structure/B14660146.png)
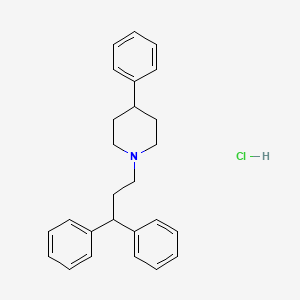
![[(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14660163.png)
